molecular formula C17H15FN4OS B2426167 2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide CAS No. 2380085-43-6

2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

Cat. No.: B2426167
CAS No.: 2380085-43-6
M. Wt: 342.39
InChI Key: VGYPHRZRRYOLKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thieno[3,2-d]pyrimidine moiety, and an azetidinyl acetamide linkage, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through condensation, chlorination, and nucleophilic substitution reactions . The azetidinyl acetamide linkage is then introduced through further reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide stands out due to its unique combination of structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-12-3-1-11(2-4-12)7-15(23)21-13-8-22(9-13)17-16-14(5-6-24-16)19-10-20-17/h1-6,10,13H,7-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPHRZRRYOLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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